molecular formula C9H7ClN2O2 B594839 methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 1244949-71-0

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No. B594839
M. Wt: 210.617
InChI Key: FWVGFHICGCRVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both nitrogen and chlorine atoms. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is not fully understood. However, it has been suggested that this compound acts as an inhibitor of various enzymes by binding to the ATP-binding site. This binding prevents the enzyme from functioning correctly, leading to inhibition of its activity. In addition, Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has also been investigated for its potential use as a fluorescent probe in biological imaging.

Advantages And Limitations For Lab Experiments

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its potential as a fluorescent probe in biological imaging. This compound can be used to visualize specific molecules or structures in living cells. Another advantage is its potential as an inhibitor of various enzymes, which can be useful in studying the function of these enzymes. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate. One direction is the investigation of its potential as a therapeutic agent for cancer. This compound has been shown to induce apoptosis in cancer cells, and further research can be done to determine its efficacy in treating different types of cancer. Another direction is the study of its potential as a fluorescent probe in biological imaging. This compound can be modified to target specific molecules or structures, which can be useful in various imaging applications. Finally, further research can be done to understand the mechanism of action of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its potential as an inhibitor of various enzymes.

Synthesis Methods

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 4-chloropyridine-2-carboxylic acid with methylamine and triethylorthoformate. This reaction yields Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate as the final product. Other methods involve the use of different reagents and conditions, such as the reaction of 4-chloropyridine-2-carboxylic acid with dimethylformamide dimethyl acetal in the presence of a base.

Scientific Research Applications

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of various enzymes, including protein kinase C and cyclin-dependent kinases. This compound has also been studied for its potential anticancer properties. In addition, Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has been investigated for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(2-3-11-6)8(10)12-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVGFHICGCRVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=CNC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670387
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

CAS RN

1244949-71-0
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.